molecular formula C21H17N3O5S B3916416 3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA

3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA

Cat. No.: B3916416
M. Wt: 423.4 g/mol
InChI Key: LIPMCMYFGDPRMX-UHFFFAOYSA-N
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Description

3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzoxazole ring, a furan ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from o-aminophenol and a suitable carboxylic acid derivative under acidic conditions. The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride. Finally, the thiourea moiety is added through a reaction with thiocyanate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole and furan rings.

    Reduction: Reduced forms of the benzoxazole and furan rings.

    Substitution: Substituted thiourea derivatives.

Scientific Research Applications

3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. The benzoxazole and furan rings can intercalate with DNA, disrupting its function and leading to cell death. The thiourea moiety can form strong hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-DIMETHOXYPHENYL)-1-PROPANOL: Similar in structure but lacks the benzoxazole and thiourea moieties.

    1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE: Contains a triazole ring instead of the benzoxazole and thiourea moieties.

Uniqueness

3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA is unique due to its combination of benzoxazole, furan, and thiourea moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-26-16-7-5-12(10-18(16)27-2)20-23-14-11-13(6-8-15(14)29-20)22-21(30)24-19(25)17-4-3-9-28-17/h3-11H,1-2H3,(H2,22,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPMCMYFGDPRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA
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3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA
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3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA
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3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA
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3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA
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3-[2-(3,4-DIMETHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA

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